Unii-W731cji60Q
Description
UNII-W731cji60Q corresponds to 7-bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9), a brominated heterocyclic compound with the molecular formula C₉H₅BrO₂S and a molecular weight of 257.10 g/mol . Key properties include:
- Topological Polar Surface Area (TPSA): 65.54 Ų, indicating moderate polarity.
- GI Absorption: High, suggesting efficient gastrointestinal uptake.
- CYP Inhibition: Inhibits CYP1A2, a cytochrome P450 enzyme involved in drug metabolism .
- Toxicity: Classified as hazardous (warning code H302) due to oral toxicity .
Synthesis: The compound is synthesized via refluxing with thionyl chloride (SOCl₂) in methanol or ethanol, followed by pH adjustment and purification via silica gel chromatography .
Properties
CAS No. |
937731-95-8 |
|---|---|
Molecular Formula |
C29H25ClF2N4O2 |
Molecular Weight |
535 g/mol |
IUPAC Name |
3-[(1S)-1-[1-[(S)-(4-chlorophenyl)-[3-(2-oxo-3H-1,3,4-oxadiazol-5-yl)phenyl]methyl]azetidin-3-yl]-2-fluoro-2-methylpropyl]-5-fluorobenzonitrile |
InChI |
InChI=1S/C29H25ClF2N4O2/c1-29(2,32)25(21-10-17(14-33)11-24(31)13-21)22-15-36(16-22)26(18-6-8-23(30)9-7-18)19-4-3-5-20(12-19)27-34-35-28(37)38-27/h3-13,22,25-26H,15-16H2,1-2H3,(H,35,37)/t25-,26+/m1/s1 |
InChI Key |
WFYMIOTUYKCVRZ-FTJBHMTQSA-N |
SMILES |
CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |
Isomeric SMILES |
CC(C)([C@@H](C1CN(C1)[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |
Canonical SMILES |
CC(C)(C(C1CN(C1)C(C2=CC=C(C=C2)Cl)C3=CC=CC(=C3)C4=NNC(=O)O4)C5=CC(=CC(=C5)C#N)F)F |
Synonyms |
3-(1-(1-((4-chlorophenyl)(3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)phenyl)methyl)azetidin-3-yl)-2-fluoro-2-methylpropyl)-5-fluorobenzonitrile MK 7128 MK-7128 MK7128 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of this compound and Analogs
Structural Modifications and Impact on Properties
Methyl Substitution:
- The 6-methyl analog (similarity 0.85) lacks bromine but includes a methyl group, enhancing lipophilicity and metabolic stability due to reduced oxidative degradation .
Absence of Halogen:
- The parent compound benzo[b]thiophene-2-carboxylic acid (similarity 0.89) exhibits higher solubility (predicted log S = -2.47 vs. -2.63 for this compound) due to reduced molecular weight and polarity .
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